

4-Methoxy-3-nitropyridine chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Methoxy-3-nitropyridine**

Cat. No.: **B017402**

[Get Quote](#)

An In-Depth Technical Guide to **4-Methoxy-3-nitropyridine**: Properties, Synthesis, and Applications

Introduction

4-Methoxy-3-nitropyridine is a substituted pyridine derivative of significant interest in synthetic organic chemistry. Characterized by a pyridine core functionalized with a methoxy group at the 4-position and a nitro group at the 3-position, this compound serves as a versatile intermediate in the development of complex molecules.^[1] Its unique electronic properties, stemming from the interplay between the electron-donating methoxy group and the potent electron-withdrawing nitro group, dictate its reactivity and make it a valuable building block for pharmaceuticals, agrochemicals, and novel materials.^[1] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and handling protocols for researchers and drug development professionals.

Physicochemical and Spectroscopic Properties

4-Methoxy-3-nitropyridine typically presents as a yellow to orange or light orange to green crystalline solid.^[1] It is soluble in common organic solvents like ethanol and acetone but has limited solubility in water.^[1] The key physical and chemical properties are summarized in the table below.

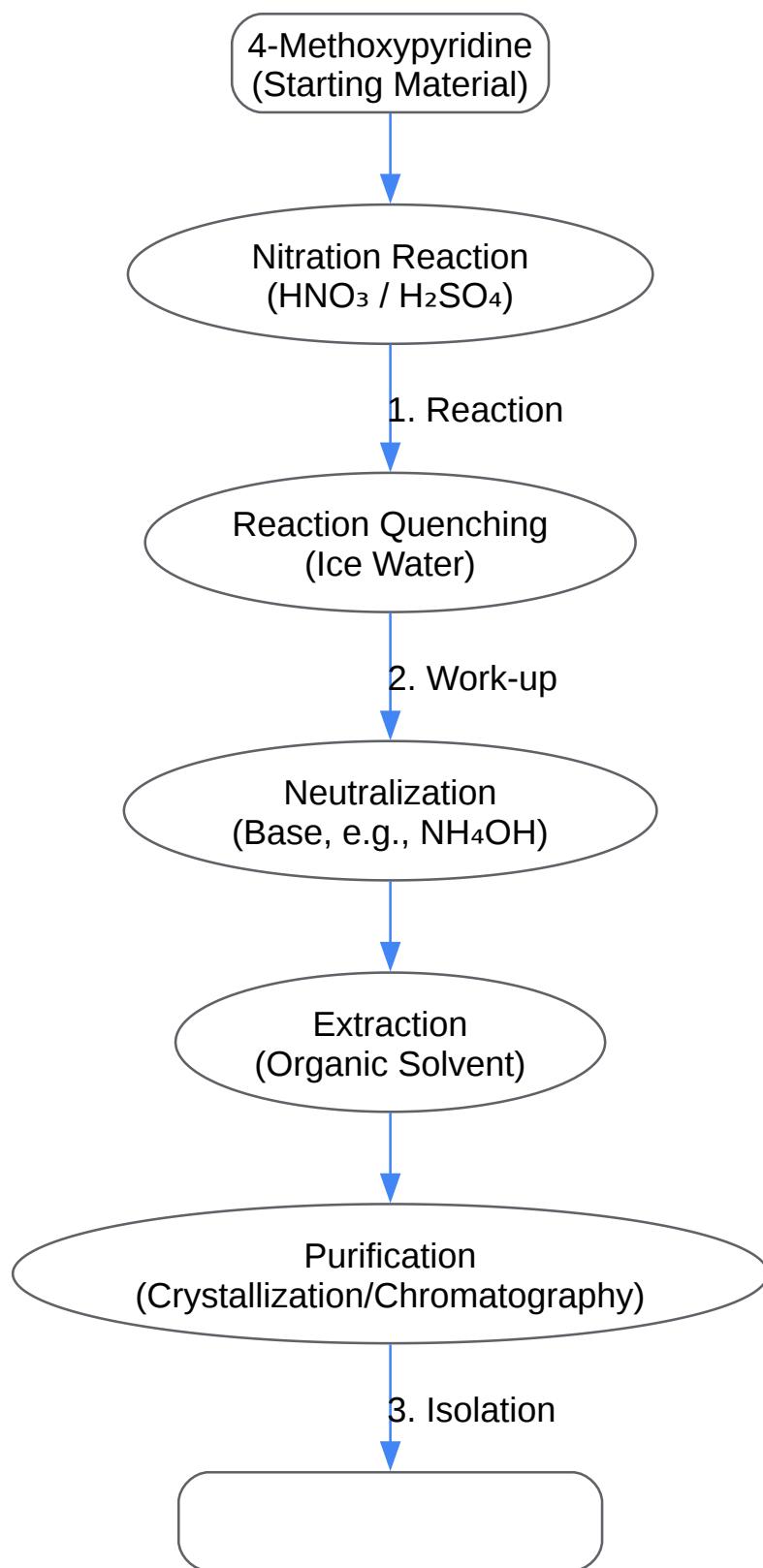
Property	Value	Reference
CAS Number	31872-62-5	[2]
Molecular Formula	C ₆ H ₆ N ₂ O ₃	[1] [2]
Molecular Weight	154.12 g/mol	[2]
Appearance	Yellow to orange crystalline solid	[1]
Melting Point	72-77 °C	
Boiling Point	127 °C @ 1 Torr	[3]
Density	1.3 ± 0.1 g/cm ³	[3]
XLogP3	0.7	[3]
SMILES	COC1=C(C=NC=C1)-- INVALID-LINK--[O-]	[2] [4]
InChI Key	BZPVREXVOZITPF- UHFFFAOYSA-N	[1] [2]

Spectroscopic data is crucial for the unambiguous identification and characterization of **4-Methoxy-3-nitropyridine**. Comprehensive spectral information, including ¹³C NMR, FT-IR, Raman, and GC-MS data, is publicly available through databases such as PubChem and SpectraBase, which aggregate data from various sources.[\[2\]](#)[\[5\]](#)

Chemical Structure and Reactivity Profile

The reactivity of **4-Methoxy-3-nitropyridine** is governed by the electronic effects of its substituents on the pyridine ring.

Caption: Chemical structure of **4-Methoxy-3-nitropyridine**.


- Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro substituent deactivates the pyridine ring towards electrophilic aromatic substitution. However, it significantly activates the ring for nucleophilic aromatic substitution (S_nAr), particularly at positions ortho and para to it.

- Methoxy Group (-OCH₃): This is an electron-donating group that can influence the regioselectivity of reactions. Its presence is key to the molecule's utility as an intermediate, as it can be displaced by nucleophiles in S_nAr reactions.
- Pyridine Nitrogen: The nitrogen atom imparts a degree of electron deficiency to the ring system, making it inherently less reactive towards electrophiles than benzene but more susceptible to nucleophilic attack.

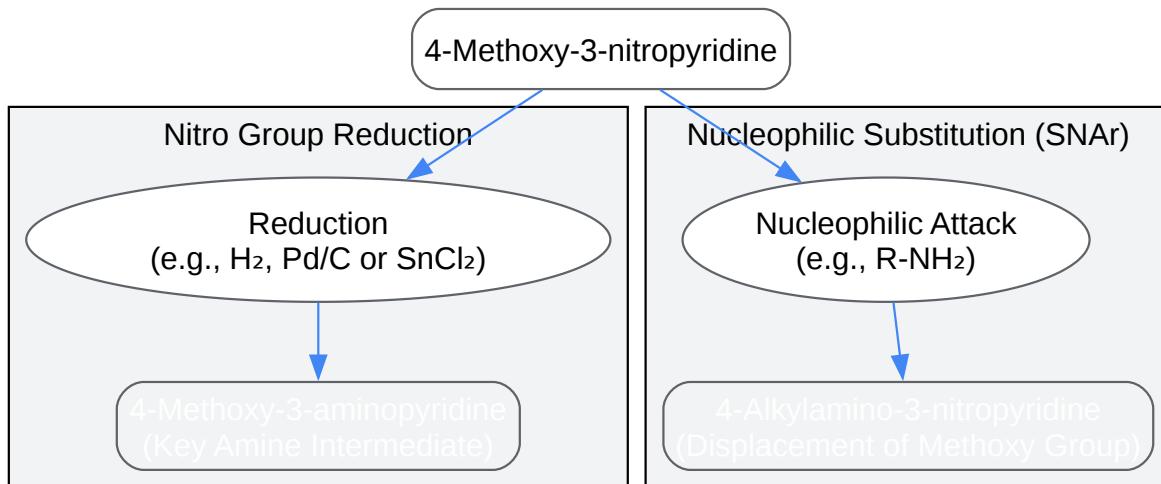
The combination of these features makes **4-Methoxy-3-nitropyridine** a prime candidate for reactions involving nucleophilic displacement, reduction of the nitro group, and other functional group transformations.

Synthesis Methodologies

The synthesis of substituted nitropyridines often involves the direct nitration of a pyridine precursor. A common conceptual pathway to **4-Methoxy-3-nitropyridine** involves the nitration of 4-methoxypyridine. The choice of nitrating agent and reaction conditions is critical to control regioselectivity and prevent over-nitration or degradation of the starting material. Mixed acid (a combination of nitric acid and sulfuric acid) is a standard method for nitrating such heterocyclic systems.[6][7]

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of **4-Methoxy-3-nitropyridine**.


Exemplary Synthesis Protocol

This protocol is a representative example based on established chemical principles for the nitration of pyridine derivatives and should be adapted and optimized based on laboratory-specific conditions and safety assessments.

- **Reaction Setup:** In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cool concentrated sulfuric acid (H_2SO_4) to 0-5 °C in an ice-salt bath.
- **Addition of Starting Material:** Slowly add 4-methoxypyridine to the cold sulfuric acid while maintaining the temperature below 10 °C. The methoxypyridine will protonate to form the pyridinium salt.
- **Nitration:** Add a pre-cooled mixture of concentrated nitric acid (HNO_3) and concentrated sulfuric acid dropwise via the dropping funnel. The temperature must be rigorously controlled, keeping it below 10 °C throughout the addition to minimize side-product formation.
- **Reaction:** After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 90-95 °C) for several hours to drive the reaction to completion.^[7] Reaction progress should be monitored by a suitable technique like TLC or GC-MS.
- **Work-up:** Cool the reaction mixture to room temperature and then carefully pour it over crushed ice. This quenching step must be done slowly and with caution due to the exothermic nature of acid dilution.
- **Neutralization and Isolation:** Neutralize the acidic solution by the slow addition of a base, such as aqueous ammonia or sodium carbonate, until the pH is approximately 7.^[7] The crude product will often precipitate as a solid.
- **Purification:** Collect the solid by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield pure **4-Methoxy-3-nitropyridine**.

Applications in Drug Development and Organic Synthesis

4-Methoxy-3-nitropyridine is a cornerstone intermediate for constructing more elaborate molecular architectures. Its utility stems from the sequential or selective reactivity of its functional groups.

[Click to download full resolution via product page](#)

Caption: Key reaction pathways of **4-Methoxy-3-nitropyridine**.

- **Synthesis of Aminopyridines:** The most common and critical transformation is the reduction of the nitro group to an amine. This produces 4-methoxy-3-aminopyridine, a diamine precursor essential for building fused heterocyclic systems like imidazopyridines, which are prevalent scaffolds in medicinal chemistry.[8]
- **Nucleophilic Aromatic Substitution (S_NAr):** The methoxy group at the 4-position, activated by the adjacent nitro group, can be displaced by a variety of nucleophiles. This allows for the introduction of different functionalities, such as amines, thiols, or other alkoxy groups, providing a straightforward route to a diverse library of 3-nitropyridine derivatives.
- **Precursor to Fused Heterocycles:** Following the reduction of the nitro group, the resulting 1,2-diamine functionality (considering the ring nitrogen) can be cyclized with various reagents to form bicyclic structures that are central to many biologically active compounds.

Safety and Handling

As with many nitroaromatic compounds, **4-Methoxy-3-nitropyridine** requires careful handling.

[1]

- Hazard Identification: The compound is classified as harmful if swallowed (Acute Tox. 4), causes skin irritation (Skin Irrit. 2), causes serious eye damage (Eye Dam. 1), and may cause respiratory irritation (STOT SE 3).[2]
- Precautionary Measures:
 - Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[3][9] Ensure that eyewash stations and safety showers are readily accessible.[9]
 - Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[3][9]
 - Handling: Avoid contact with skin, eyes, and clothing.[3] Avoid breathing dust. Wash hands thoroughly after handling.[9]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] Keep away from incompatible materials such as strong oxidizing agents and acids.[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 31872-62-5: 4-Methoxy-3-nitropyridine | CymitQuimica [cymitquimica.com]
- 2. 4-Methoxy-3-nitropyridine | C₆H₆N₂O₃ | CID 355832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. PubChemLite - 4-methoxy-3-nitropyridine (C₆H₆N₂O₃) [pubchemlite.lcsb.uni.lu]
- 5. spectrabase.com [spectrabase.com]
- 6. prepchem.com [prepchem.com]

- 7. Page loading... [wap.guidechem.com]
- 8. 4-Methoxy-3-nitropyridine | 31872-62-5 | FM09694 [biosynth.com]
- 9. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [4-Methoxy-3-nitropyridine chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b017402#4-methoxy-3-nitropyridine-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com